molecular formula C15H14N2O3S B1408404 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1858257-28-9

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1408404
CAS No.: 1858257-28-9
M. Wt: 302.4 g/mol
InChI Key: LETLPUSIDZHQSF-UHFFFAOYSA-N
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Description

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a potent and selective small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, playing a critical role in reverse cholesterol transport and HDL metabolism. By inhibiting CETP, this compound is a valuable pharmacological tool for investigating the modulation of lipid profiles in preclinical research. It is used to study the potential for raising HDL-cholesterol (often termed "good cholesterol") levels and for altering the distribution of cholesterol among lipoprotein particles. Research involving this inhibitor is fundamental to understanding the pathophysiology of atherosclerosis and other cardiovascular diseases, providing insights into a key mechanism for managing dyslipidemia. The exploration of CETP inhibition remains a significant area in cardiovascular drug discovery, aiming to assess its impact on reducing cardiovascular risk. This product is intended for research applications in biochemistry and cell biology to further elucidate the complex mechanisms of lipid homeostasis and vascular health.

Properties

IUPAC Name

1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-16-13(8-21-9)10-2-4-12(5-3-10)17-7-11(15(19)20)6-14(17)18/h2-5,8,11H,6-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETLPUSIDZHQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrrolidinone Carboxylic Acid Intermediate

  • The initial compound, 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid , is synthesized by condensation of 4-aminoacetophenone with itaconic acid under reflux conditions. This reaction forms the pyrrolidinone ring fused to the carboxylic acid moiety.
  • The product is isolated as a white solid with high purity, confirmed by NMR and IR spectroscopy.

Bromination to Form α-Bromoacetyl Derivative

  • The acetyl group on the phenyl ring is brominated using elemental bromine in acetic acid at room temperature.
  • This yields 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid , an α-bromo carbonyl intermediate crucial for subsequent cyclization.
  • The reaction proceeds with high yield (up to 95%) and the product is purified by recrystallization from water.

Cyclocondensation to Form the Thiazole Ring

  • The α-bromoacetyl intermediate is reacted with thioamide derivatives such as thiocarbamide, benzenecarbothioamide, or thioureido acids.
  • The cyclization occurs via nucleophilic substitution of the bromide by the sulfur atom and subsequent ring closure to form the 1,3-thiazole heterocycle.
  • Reaction conditions vary depending on the thioamide used:
    • With thiocarbamide, the reaction is carried out in acetic acid at 60 °C for 16 hours.
    • With benzenecarbothioamide or thioureido acid, refluxing acetone is used for 6–8 hours.
  • This step yields the target 1-[4-(2-substituted-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid derivatives, including the 2-methyl substituted thiazole variant.
  • Yields for this step typically range from 43% to 82%, depending on the substituent and reaction conditions.

Purification and Characterization

  • The final compounds are purified by recrystallization from suitable solvents such as methanol or dimethylformamide/water mixtures.
  • Characterization is performed by:

Reaction Scheme Summary

Step Reaction Conditions Yield (%) Notes
1 Condensation of 4-aminoacetophenone with itaconic acid Reflux, solvent as per literature ~86% Forms pyrrolidinone carboxylic acid core
2 Bromination of acetyl group Br2 in AcOH, room temp, 4 h ~95% Produces α-bromoacetyl intermediate
3 Cyclocondensation with thioamide AcOH 60 °C or reflux acetone, 6–16 h 43–82% Forms 1,3-thiazole ring
4 Purification Recrystallization Solvents: MeOH, DMF/water

Specific Example: Preparation of this compound

  • Starting from the α-bromoacetyl intermediate, the reaction with 2-methylthiocarbamide or related thioamide derivatives under the conditions described above yields the desired 2-methyl-substituted thiazole derivative.
  • The product is isolated as a white crystalline solid with melting points around 196–197 °C.
  • NMR data show characteristic signals for the thiazole ring protons and carbons, confirming successful cyclization.
  • The carboxylic acid and pyrrolidinone carbonyl groups are evident in IR spectra with absorption bands near 1680–1740 cm^-1.

Research Findings and Optimization Notes

  • The reaction efficiency depends strongly on the choice of solvent, temperature, and the nature of the thioamide.
  • Acetic acid at moderate temperature favors good yields for thiocarbamide reactions, whereas refluxing acetone is better suited for bulkier thioamides.
  • The 2-methyl substituent on the thiazole ring influences both the biological activity and the reaction kinetics.
  • Purification by recrystallization from polar solvents ensures removal of impurities and unreacted starting materials.
  • Analytical data confirm the structural integrity and purity of the final compounds, which are suitable for further biological evaluation.

Summary Table of Key Preparation Parameters

Compound Starting Material Thioamide Used Solvent Temp (°C) Time (h) Yield (%) Melting Point (°C)
Pyrrolidinone acid core 4-aminoacetophenone + itaconic acid N/A N/A Reflux 12 86 170–171
α-Bromoacetyl intermediate Pyrrolidinone acid Br2 AcOH RT 4 95 149–150
2-Methylthiazole derivative α-Bromoacetyl intermediate 2-methylthiocarbamide AcOH or acetone 60–80 6–16 82 196–197

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid exhibit promising anticancer activity.

Case Studies:

  • Cell Culture Models : In vitro studies utilizing A549 human lung adenocarcinoma cells demonstrated that certain derivatives of this compound induced cytotoxicity comparable to established chemotherapeutics like cisplatin. The cytotoxicity was assessed using MTT assays, revealing structure-dependent activity profiles .
  • Mechanism of Action : The mechanism underlying the anticancer effects appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against Gram-positive bacteria and drug-resistant fungi.

Key Findings:

  • Antimicrobial Screening : Derivatives were screened against a range of multidrug-resistant pathogens using broth microdilution techniques. Some compounds demonstrated significant activity against Gram-positive bacteria, indicating their potential as novel antimicrobial agents .
  • Resistance Overcoming Potential : Given the increasing prevalence of antimicrobial resistance, these compounds may serve as critical scaffolds for developing new treatments targeting resistant strains .

Neurodegenerative Disease Treatment

The compound's structural characteristics suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.

Research Insights:

  • Tauopathies : Compounds similar to this compound have been linked to mechanisms that inhibit tau aggregation, a hallmark of Alzheimer's disease. This suggests a therapeutic avenue for mitigating tau-mediated neurodegeneration .
  • Pharmacological Profiles : The exploration of these compounds in preclinical models could pave the way for novel therapies aimed at halting or reversing neurodegenerative processes .

Summary Table of Applications

Application AreaKey FindingsReferences
Anticancer ActivityInduces cytotoxicity in A549 cells; structure-dependent effects compared to cisplatin
Antimicrobial PropertiesEffective against multidrug-resistant Gram-positive bacteria; potential for new treatments
Neurodegenerative DiseasesPotential inhibition of tau aggregation; implications for Alzheimer's treatment

Mechanism of Action

The mechanism of action of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Carboxylic Acid Derivatives
  • 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2, ): Structure: Phenyl ring substituted with a carboxylic acid group. Synthesis: Reflux of itaconic acid and p-aminobenzoic acid in water. Properties: High thermal stability (m.p. 290°C, decomposed), confirmed by NMR and elemental analysis .
  • 1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid (): Structure: Phenoxy group with 3,5-dimethyl substitution. Comparison: The bulky phenoxy group may sterically hinder binding to biological targets compared to the smaller thiazole substituent.
Ester and Amide Derivatives
  • Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate (Compound 3, ): Structure: Dual methyl ester groups on the phenyl and pyrrolidinone rings. Synthesis: Esterification of Compound 2 with methanol and sulfuric acid. Properties: Lower melting point (142–143°C) due to reduced polarity . Comparison: Ester derivatives are typically intermediates for further functionalization (e.g., hydrazide formation in ).
  • 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (): Structure: Phenyl ring substituted with a decylcarbamoyl group.
Heterocyclic Substituents
  • 1-[4-(5-Aryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acids (4a–c, ): Structure: Pyrazoline ring substituted with aryl groups (e.g., 4-methoxyphenyl, 4-bromophenyl). Synthesis: Chalcone-hydrazine condensation in ethanol. Properties: High yields (72–87%), melting points 167–175°C; IR spectra confirm C=O and NH stretches . Comparison: Pyrazoline analogs exhibit structural flexibility for hydrogen bonding, unlike the rigid thiazole group in the target compound.
  • 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid (): Structure: Schiff base linkage with a catechol group.

Physicochemical and Spectral Data Comparison

Compound Name Substituent m.p. (°C) Key Spectral Features (IR, NMR) Bioactivity/Application Source
Target Compound 2-Methylthiazole N/A Not reported Discontinued (commercial use)
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Carboxylic acid 290 (dec) IR: Broad O-H stretch; NMR: δ 12.5 (COOH) Antibacterial precursor
Methyl ester (Compound 3) Methoxycarbonyl 142–143 IR: 1729 cm⁻¹ (ester C=O); NMR: δ 3.8 (OCH₃) Synthetic intermediate
Pyrazoline derivative (4b) 4-Methoxyphenylpyrazoline 174–175 IR: 1670 cm⁻¹ (C=O); MS: [M+H]⁺ = 406.4 Not specified
Nrf2 enhancer () Catechol Schiff base 186–187 IR: 1729, 1670 cm⁻¹ (C=O); NH stretch Oxidative stress regulation

Key Findings and Implications

  • Synthetic Flexibility : The 5-oxopyrrolidine-3-carboxylic acid core allows diverse substitutions, enabling tuning of polarity, solubility, and bioactivity. For example, ester derivatives (e.g., Compound 3) serve as intermediates, while pyrazoline or thiazole groups enhance heterocyclic diversity .
  • Thermal Stability : Carboxylic acid derivatives (e.g., Compound 2) exhibit higher melting points than esters or amides, correlating with intermolecular hydrogen bonding .
  • Bioactivity Potential: The thiazole-containing target compound lacks reported data, but analogs like the Nrf2 enhancer () demonstrate the scaffold’s relevance in drug discovery .

Biological Activity

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C15H14N2O3SC_{15}H_{14}N_2O_3S, with a molecular weight of 302.35 g/mol. It features a pyrrolidine ring, a carboxylic acid group, and a thiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H14N2O3S
Molecular Weight302.35 g/mol
IUPAC NameThis compound
SMILESCC1=C(NC(=O)C(C1)C(=O)O)C2=CC=C(C=C2)N=C(S1)C(=N1)C(=O)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various therapeutic effects, such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine carboxylic acids possess notable antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have demonstrated that related compounds exhibit high radical scavenging activity, suggesting that this compound may similarly protect against oxidative damage.

Case Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.

  • Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry demonstrated that pyrrolidine derivatives showed significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's structure was linked to its enhanced membrane-disrupting capabilities .
  • Antioxidant Activity : Research highlighted in Molecules indicated that certain pyrrolidine carboxylic acids exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. The DPPH assay revealed that these compounds effectively scavenge free radicals .
  • Cancer Research : A recent investigation into the anticancer properties of thiazole-containing compounds found promising results in inhibiting tumor growth in various cancer cell lines. The study suggested that these compounds induce apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid?

  • Answer : The compound can be synthesized via multi-step reactions involving:

  • Reflux conditions : Use of acetic acid as a solvent under reflux (3–5 hours) for condensation reactions, as demonstrated in the synthesis of structurally related pyrrolidine derivatives .
  • Catalytic hydrogenation : For reducing intermediates, such as converting nitro groups or unsaturated bonds, followed by purification via recrystallization (e.g., ethanol or DMF/acetic acid mixtures) .
  • Elemental analysis : Confirmation of purity through calculated vs. experimental C, H, N percentages (e.g., 56% yield with 247–248°C melting point for analogous compounds) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring systems (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (e.g., [M+H]+^+ = 392.4) to verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Detection of functional groups like carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and thiazole rings (C-N/C-S vibrations at 600–800 cm1^{-1}) .

Q. What solvent systems and storage conditions are recommended for stability studies?

  • Answer :

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for dissolution due to the compound’s carboxylic acid and heterocyclic moieties .
  • Storage : Maintain at room temperature in airtight containers to prevent hydrolysis or oxidation, as indicated for similar pyrrolidine-thiazole hybrids .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and intermediates, reducing trial-and-error in synthetic steps .
  • Reaction path search : Combine computational screening (e.g., activation energy barriers) with experimental validation to prioritize high-yield routes .
  • Example : ICReDD’s approach integrates computational, information, and experimental sciences to design efficient reactions for heterocyclic systems .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Answer :

  • Cross-validation : Compare NMR, IR, and MS data with computational predictions (e.g., simulated NMR spectra using software like ACD/Labs) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry via single-crystal analysis, as applied to related pyrazole-thiazole hybrids .
  • Case study : For a compound with conflicting 13^13C NMR signals, elemental analysis (C: 62.1% calc. vs. 61.8% exp.) confirmed purity, while IR clarified carbonyl assignments .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Answer :

  • Catalyst optimization : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura couplings to introduce aryl groups, achieving >70% yield in analogous pyrazole syntheses .
  • Purification techniques : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate intermediates .
  • Reaction monitoring : Track progress via TLC or HPLC to minimize side products .

Q. How does the electronic nature of substituents influence the compound’s reactivity?

  • Answer :

  • Thiazole ring effects : Electron-withdrawing groups (e.g., methyl on thiazole) enhance electrophilic substitution at the phenyl ring, as shown in related pyrolidine-thiazole systems .
  • Carboxylic acid moiety : Facilitates hydrogen bonding in crystal packing, affecting solubility and melting point .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Answer :

  • Standardized conditions : Strict control of temperature (±2°C), reaction time, and stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine) .
  • Detailed documentation : Report melting points, spectral peaks, and chromatographic Rf_f values for each intermediate .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Answer :

  • Core modifications : Replace the thiazole with isoxazole or pyridine rings to assess bioactivity changes .
  • Functional group variation : Introduce electron-donating/-withdrawing groups (e.g., -OCH3_3, -NO2_2) on the phenyl ring to modulate electronic effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

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